2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Beschreibung

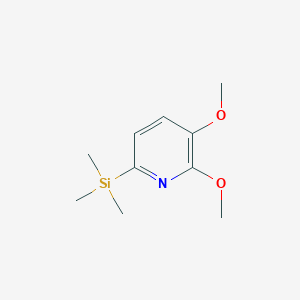

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5,6-dimethoxypyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWXSCYFBZMKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673837 | |

| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-54-0 | |

| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2,3 Dimethoxy 6 Trimethylsilyl Pyridine

C–Si Bond Activation and Functional Group Transformations

The carbon-silicon (C–Si) bond in 2,3-Dimethoxy-6-(trimethylsilyl)pyridine is a key site for synthetic manipulation. This bond can be cleaved under various conditions, allowing for the introduction of a wide array of functional groups in a regioselective manner. The cleavage of C–Si bonds is a well-established process, often facilitated by electrophilic or nucleophilic reagents.

Transition metals, particularly palladium, are highly effective in activating the C–Si bond. Palladium complexes can cleave the aryl-C–Si bond to generate arylpalladium intermediates, which can then participate in cross-coupling reactions. uu.nl This process is fundamental in organometallic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. Similarly, ruthenium catalysts have been employed for the protodesilylation of silylated pyridines, replacing the silyl (B83357) group with a hydrogen atom. organic-chemistry.org

Acid-catalyzed desilylation is another common transformation. Strong protic acids like trifluoroacetic acid can effect the cleavage of C–Si bonds, typically through a mechanism involving protonation of the ipso-carbon atom. rsc.org This reaction is often the first step in a sequence to introduce other functional groups.

The trimethylsilyl (B98337) group can be replaced by various functionalities, as summarized in the table below. These transformations highlight the role of the silyl group as a versatile synthetic handle.

| Reagent/Catalyst | Resulting Functional Group | Reaction Type |

| H₂O / H⁺ or F⁻ | -H (Protodesilylation) | Electrophilic/Nucleophilic Cleavage |

| Br₂, I₂ | -Br, -I (Halogenation) | Electrophilic Cleavage |

| Pd(0) / R-X | -R (Cross-Coupling) | C-Si Bond Activation |

| Acyl Chloride / Lewis Acid | -C(O)R (Acylation) | Friedel-Crafts Type Reaction |

These transformations underscore the utility of the trimethylsilyl group as a placeholder or a directing group, which can be strategically removed or replaced to achieve a desired molecular architecture.

Electrophilic Substitution Patterns on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SₑAr) on the pyridine nucleus is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com Unsubstituted pyridine, if it reacts, typically undergoes substitution at the 3-position (meta-position). quora.com

However, the reactivity of this compound is significantly modified by its substituents. The two methoxy (B1213986) groups at the C2 and C3 positions are strong activating groups that donate electron density to the ring through the mesomeric effect. youtube.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

The combined directing effects of the substituents are as follows:

2-Methoxy group: Strongly activates and directs to the 3-position (already substituted) and the 5-position.

3-Methoxy group: Strongly activates and directs to the 2-position (already substituted) and the 4- and 6-positions.

Pyridine Nitrogen: Deactivates the ring, particularly at the 2-, 4-, and 6-positions.

6-Trimethylsilyl group: The C-Si bond can be cleaved by electrophiles (ipso-substitution).

Considering these factors, the positions most activated towards electrophilic attack are C4 and C5. The C4 position is para to the 3-methoxy group and meta to the 2-methoxy group, while the C5 position is ortho to the 2-methoxy group. Computational studies on substituted pyridines confirm that the reaction pathways, intermediates, and final products are highly dependent on the nature and position of substituents. rsc.org For instance, studies on dimethoxypyridine 1-oxides have shown that nitration can occur at the β-position (C3 or C5). researchgate.net Given the powerful activating nature of the methoxy groups, electrophilic substitution is expected to proceed under milder conditions than for unsubstituted pyridine.

| Position | Influence of 2-MeO | Influence of 3-MeO | Overall Predicted Reactivity |

| C4 | Meta | Para (Activating) | Highly Favorable |

| C5 | Ortho (Activating) | Meta | Favorable |

| C6 | Para (Activating) | Ortho (Activating) | Prone to ipso-substitution |

Nucleophilic Attack and Addition Reactions

The electron-deficient character of the pyridine ring makes it inherently susceptible to nucleophilic attack. youtube.com This reactivity is most pronounced at the positions ortho and para to the nitrogen atom (C2 and C6), where the electron density is lowest. youtube.com Lewis acids can be used to further activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom. nih.gov

Furthermore, highly reactive organometallic nucleophiles, such as organolithium reagents, can add to the pyridine ring. nih.gov In such cases, addition would be expected at the C6 position, forming a stabilized anionic intermediate that could be trapped by an electrophile. The introduction of strong electron-withdrawing groups onto the pyridine ring is known to dramatically increase its susceptibility to nucleophilic addition. nih.gov

Radical Processes Involving the Trimethylsilyl Group

The trimethylsilyl group can play a significant role in radical reactions. Silanes like tris(trimethylsilyl)silane (B43935) are well-known radical mediators in organic synthesis, highlighting the ability of silicon to participate in radical processes. nih.govmdpi.comacs.org Radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.comyoutube.com

For this compound, several radical pathways are conceivable. A radical initiator could lead to the abstraction of a methyl hydrogen from the trimethylsilyl group, generating a silicon-stabilized radical. Alternatively, a radical could add to the pyridine ring. Intramolecular radical additions to pyridines have been shown to be facile processes. nih.gov The presence of the silyl group can influence the regioselectivity of such additions. Moreover, reactions involving certain low-valent transition metals can lead to the formation of pyridyl radical anions, which can then undergo further reactions like C-C bond formation or C-F bond cleavage in fluorinated analogues. nih.gov

Exploration of Reaction Intermediates and Transition States

The investigation of transient species like reaction intermediates and transition states is crucial for a complete understanding of the reactivity of this compound. These explorations are increasingly performed using computational methods, such as Density Functional Theory (DFT). rsc.orgmdpi.com

In electrophilic aromatic substitution , the key intermediate is a positively charged species known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate determines the regiochemical outcome of the reaction. For the title compound, attack at C4 or C5 would lead to a sigma complex where the positive charge can be delocalized onto the methoxy groups, providing significant resonance stabilization. Computational analysis can quantify the relative energies of the transition states leading to these different sigma complexes, thereby predicting the major product. rsc.org

For nucleophilic aromatic substitution , the reaction proceeds through a negatively charged intermediate, often referred to as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by electron-withdrawing groups. In the case of nucleophilic attack at C6, the negative charge in the intermediate would be stabilized by the adjacent electronegative nitrogen atom.

The study of these transient structures provides deep mechanistic insight, explaining the observed selectivity and reactivity patterns that govern the chemistry of this complex heterocyclic system.

Derivatization and Transformational Chemistry of 2,3 Dimethoxy 6 Trimethylsilyl Pyridine

Cross-Coupling Reactions of Silylated Pyridines

The carbon-silicon bond in 2,3-Dimethoxy-6-(trimethylsilyl)pyridine provides a gateway for the formation of new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. This approach is a powerful tool for the construction of biaryl and other conjugated systems.

The Hiyama cross-coupling reaction is a palladium- or nickel-catalyzed reaction that couples organosilanes with organic halides or triflates. A key feature of this reaction is the activation of the carbon-silicon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base. For a substrate like this compound, the Hiyama coupling offers a direct method to introduce aryl, heteroaryl, or vinyl substituents at the 6-position.

While specific examples for this compound are not extensively documented, the reactivity can be inferred from studies on other silylated pyridines. The reaction conditions typically involve a palladium catalyst, a fluoride activator, and a suitable solvent.

Table 1: Representative Conditions for Hiyama Cross-Coupling of Silylated Heterocycles

| Catalyst | Activator | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|

| Pd(OAc)₂/PCy₃ | TBAF | Dioxane | 110 | Aryl tosylates |

| PdCl₂(PPh₃)₂ | TBAF | THF | 60-80 | Aryl iodides |

This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used cross-coupling methods. For this compound to participate in a Suzuki-Miyaura reaction as the nucleophilic partner, the trimethylsilyl (B98337) group must first be converted into a boronic acid or a boronic ester.

A direct, one-step conversion of an aryl-SiMe₃ group to an aryl-B(OR)₂ group (ipso-borylation) is not a commonly reported transformation. However, recent advances in catalysis have shown the feasibility of nickel-catalyzed ipso-borylation of related compounds like silyloxyarenes and aryl ethers iciq.orgnsf.govnih.gov. This suggests a potential, albeit speculative, pathway for the direct conversion of this compound to its corresponding boronate ester under similar nickel-catalyzed conditions.

A more established and practical approach involves a two-step sequence:

Ipso-halogenation: The trimethylsilyl group is first replaced by a halogen, typically iodine or bromine, via an electrophilic ipso-substitution reaction (discussed in section 4.2.2). This converts the silylpyridine into a 6-halopyridine derivative.

Miyaura Borylation: The resulting 6-halo-2,3-dimethoxypyridine can then be subjected to a palladium-catalyzed Miyaura borylation reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to furnish the desired 2,3-dimethoxypyridin-6-yl boronate ester nih.govnih.gov.

Once formed, this boronate ester can readily participate in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides, providing access to a diverse range of 6-aryl-2,3-dimethoxypyridines.

Conversion of the Trimethylsilyl Group to Other Functionalities

The trimethylsilyl group is an excellent precursor for various other functional groups through ipso-substitution, where an incoming electrophile replaces the silyl (B83357) group at the same position.

Protodesilylation is the cleavage of a carbon-silicon bond and its replacement with a carbon-hydrogen bond. This reaction effectively removes the silyl group, yielding 2,3-dimethoxypyridine (B17369). This transformation can be valuable when the silyl group is used as a temporary directing or blocking group during a synthetic sequence. The reaction is typically carried out under acidic or basic conditions, or with a fluoride source. For arylsilanes, reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or potassium fluoride (KF) in the presence of a proton source are commonly employed.

Table 2: Common Reagents for Protodesilylation of Arylsilanes

| Reagent(s) | Solvent | Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature |

| HCl / H₂O | THF / Methanol | Reflux |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature |

The carbon-silicon bond is susceptible to cleavage by various electrophiles, leading to ipso-substitution. This is a highly regioselective method for introducing functional groups onto the pyridine (B92270) ring at the position formerly occupied by the silyl moiety.

Halogenation: The trimethylsilyl group can be readily replaced by halogens.

Iododesilylation: Treatment with iodine monochloride (ICl) or N-iodosuccinimide (NIS) provides a direct route to 6-iodo-2,3-dimethoxypyridine.

Bromodesilylation: Similarly, electrophilic bromine sources like bromine (Br₂) or N-bromosuccinimide (NBS) can be used to install a bromine atom at the 6-position researchgate.net.

These halogenated pyridines are valuable intermediates for further transformations, particularly in palladium-catalyzed cross-coupling reactions as mentioned in section 4.1.2.

Other Electrophilic Substitutions: The silyl group can also be replaced by other electrophiles. For instance, acylation under Friedel-Crafts conditions could potentially lead to the formation of 6-acylpyridines, although the Lewis acidic conditions might affect the methoxy (B1213986) groups. Nitration could also proceed via ipso-substitution, though the reaction conditions must be carefully chosen to avoid undesired side reactions on the electron-rich ring nih.gov. The propensity for the silyl group to direct the incoming electrophile to the ipso-position is due to the stabilization of the cationic intermediate (the beta-effect) nih.gov.

Annulation and Cyclization Reactions Utilizing the Pyridine Scaffold

The 2,3-dimethoxypyridine core serves as a valuable scaffold for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their biological activities nih.govorganic-chemistry.orgnih.gov. While this compound itself may not be the direct precursor for annulation, it is a strategic starting material for generating the necessary functionalities.

A common strategy for synthesizing pyrido[2,3-d]pyrimidines involves the cyclization of a 2-aminonicotinamide or 2-aminonicotinonitrile derivative. This compound can be envisioned as a precursor to these key intermediates through a series of transformations:

Functional Group Interconversion: The trimethylsilyl group at C-6 can be converted to a more useful functional group for annulation, such as a cyano or carboxyl group, likely through a halogen intermediate.

Introduction of an Amino Group: One of the methoxy groups, particularly the one at the C-2 position, would need to be converted into an amino group. This could be achieved through nucleophilic aromatic substitution (SNAr) on a related activated pyridine derivative (e.g., a 2-halopyridine).

Once a suitably substituted pyridine, such as a 2-amino-6-cyanopyridine derivative, is obtained, it can undergo cyclization with various reagents to form the fused pyrimidine ring. For example, treatment with formamide or other one-carbon synthons can lead to the formation of the pyrido[2,3-d]pyrimidine core. The specific reaction pathways and required reagents would depend on the target fused-ring system. The inherent reactivity of the substituted pyridine ring guides the regiochemistry of the cyclization process nsf.gov.

Late-Stage Functionalization Applications in Complex Molecule Synthesis

The strategic introduction of functional groups in the final stages of a synthetic sequence, known as late-stage functionalization (LSF), is a powerful tool in medicinal chemistry and materials science. This approach allows for the rapid diversification of complex molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) and the optimization of molecular properties without the need for de novo synthesis. The compound this compound is a highly functionalized pyridine derivative poised to be a valuable reagent in LSF strategies, primarily due to the directing and activating properties of its substituents.

The trimethylsilyl (TMS) group at the C6 position is a particularly salient feature for LSF. Silyl groups can act as removable directing groups for ortho-metalation, facilitating the introduction of a wide array of electrophiles with high regioselectivity. Furthermore, the C-Si bond can participate in various cross-coupling reactions, offering a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy groups at the C2 and C3 positions activate the pyridine ring towards electrophilic substitution and can also influence the regioselectivity of metalation reactions.

While direct examples of the use of this compound in the late-stage functionalization of complex molecules are not extensively documented in publicly available literature, its reactivity can be inferred from studies on similarly substituted pyridines. The following sections will explore potential LSF applications based on the known reactivity of silylated and methoxy-substituted pyridines.

Silyl-Directed C-H Functionalization

The trimethylsilyl group is a well-established directing group for the deprotonation of adjacent C-H bonds. In the context of a complex molecule containing a pyridyl moiety derived from this compound, this directing effect could be exploited for highly regioselective functionalization at the C5 position.

For instance, treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), would be expected to selectively deprotonate the C5 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups. This strategy would be particularly useful for modifying a drug candidate or a natural product at a late stage, where high selectivity is paramount to avoid unwanted side reactions on a complex substrate.

Table 1: Potential Silyl-Directed C5-Functionalization Reactions

| Electrophile | Introduced Functional Group | Potential Application |

| Alkyl Halide (R-X) | Alkyl (R) | Modification of steric bulk and lipophilicity |

| Aldehyde/Ketone (RCHO/RCOR') | Hydroxyalkyl (-CH(OH)R) | Introduction of a hydrogen-bond donor |

| Carbon Dioxide (CO2) | Carboxylic Acid (-COOH) | Introduction of a polar, ionizable group |

| Iodine (I2) | Iodo (-I) | Handle for further cross-coupling reactions |

Cross-Coupling Reactions at the C6 Position

The trimethylsilyl group at C6 can be readily converted into other functional groups, such as halides or boronic esters, which are precursors for a variety of palladium-catalyzed cross-coupling reactions. Alternatively, under specific conditions, the C-Si bond itself can directly participate in cross-coupling reactions (Hiyama coupling). This versatility allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and vinyl groups.

In a late-stage functionalization scenario, a complex molecule bearing the 2,3-dimethoxy-6-pyridyl moiety could be coupled with a diverse library of building blocks to rapidly generate analogues with modified properties.

Table 2: Potential Cross-Coupling Reactions for Late-Stage Diversification

| Coupling Reaction | Reagent | Introduced Group | Potential Impact on Molecular Properties |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Modulation of π-stacking interactions, solubility, and metabolic stability |

| Stille | Organostannane | Various organic groups | Broad substrate scope, mild reaction conditions |

| Sonogashira | Terminal Alkyne | Alkynyl | Introduction of a rigid linker or pharmacophore |

| Buchwald-Hartwig | Amine/Amide | Amino/Amido | Introduction of hydrogen-bond donors/acceptors, modulation of basicity |

The strategic application of this compound in the synthesis of complex molecules offers a promising avenue for late-stage functionalization. The directing and activating effects of its substituents provide a powerful toolkit for the selective modification of advanced intermediates, enabling the efficient generation of diverse molecular analogues for various scientific applications.

Applications of 2,3 Dimethoxy 6 Trimethylsilyl Pyridine in Advanced Organic Synthesis

Building Block for Complex Pyridine (B92270) Architectures

The strategic placement of the trimethylsilyl (B98337) (TMS) group on the pyridine ring renders 2,3-Dimethoxy-6-(trimethylsilyl)pyridine an exceptionally useful building block for the construction of more complex molecular frameworks. Silylated heteroaromatics are stable, often crystalline solids that are readily handled and purified, yet the carbon-silicon bond provides a reliable handle for selective chemical manipulation.

The primary utility of the aryl-TMS group is as a masked or direct participant in transition-metal-catalyzed cross-coupling reactions. This functionality is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. researchgate.net In this context, the trimethylsilyl group can be readily converted into other organometallic functionalities, such as boronic acids or esters for Suzuki-Miyaura couplings, or it can participate directly in reactions like the Hiyama coupling. researchgate.netbeilstein-journals.org This versatility allows for the programmed introduction of various aryl, heteroaryl, or alkyl substituents at the 6-position of the pyridine ring, providing a direct route to highly decorated pyridine derivatives. The presence of the 2,3-dimethoxy substitution pattern can electronically influence the reactivity of the coupling site and provides additional points for molecular recognition or interaction in the final target structure.

Below is a table summarizing the potential cross-coupling reactions for which the trimethylsilyl group serves as a key precursor.

| Reaction Name | Typical Organometallic Partner | Bond Formed | Catalyst |

| Hiyama Coupling | Aryl/Vinyl Halide or Triflate | C(sp²)-C(sp²) | Palladium |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid/Ester | C(sp²)-C(sp²) | Palladium |

| Stille Coupling | Organostannane | C(sp²)-C(sp²) | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Palladium/Copper |

This table represents the general utility of the aryl-trimethylsilyl motif as a precursor for various cross-coupling reactions.

Precursor for Pharmacologically Relevant Compounds (General Synthetic Utility)

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. beilstein-journals.orgnih.gov Its ability to act as a hydrogen bond acceptor and its capacity for substitution in various patterns make it a key component in designing molecules that interact with biological targets. Highly substituted pyridines, such as those accessible from this compound, are particularly valuable as they allow for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Fused heterocyclic systems containing a pyridine ring, such as pyrido[2,3-d]pyrimidines, are known to possess a range of biological activities and are pursued as targets in drug discovery programs. nih.gov The general synthetic utility of this compound lies in its role as a pre-functionalized starting material. Synthesizing a complex drug molecule from simple, unfunctionalized pyridines often requires multiple, lengthy steps to install the necessary substituents. By starting with a building block that already contains the dimethoxy pattern, chemists can significantly shorten synthetic routes. Furthermore, the trimethylsilyl group at the 6-position provides a site for late-stage functionalization. nih.gov This strategy is critical in medicinal chemistry, as it allows a common intermediate to be diversified into a library of related compounds for structure-activity relationship (SAR) studies.

Role in Catalytic Systems (e.g., as a ligand in metal complexes, or as a directing group)

The utility of this compound extends to the realm of catalysis, where it can play a dual role as either a ligand for a metal center or as a substrate featuring a directing group.

As a potential ligand, the pyridine nitrogen possesses a lone pair of electrons that can readily coordinate to a transition metal. mdpi.com The electronic properties of the pyridine ring, and thus its coordination behavior, are modulated by its substituents. The two electron-donating methoxy (B1213986) groups enrich the electron density on the ring, which can enhance the σ-donating ability of the nitrogen atom. The bulky trimethylsilyl group at the 6-position provides significant steric hindrance around the nitrogen, which could be exploited to promote specific catalytic activities or to stabilize low-coordinate metal complexes. While pyridines are common ligands in catalysis, the specific application of this exact molecule as a ligand in a well-defined catalytic system is an area of potential development. nih.govrsc.org

More established is the role of the pyridine nitrogen as a directing group in C-H activation reactions. nih.govnih.gov The nitrogen atom can coordinate to a metal catalyst, positioning it in close proximity to the C-H bonds at the C2 and C6 positions for functionalization. In this compound, the C6 position is blocked by the TMS group. This substitution pattern makes the C2-H bond the primary site for directed C-H activation, offering a powerful method for regioselective functionalization at that position. This allows for reactions that might otherwise be difficult to control due to the intrinsic electronic preferences of the pyridine ring.

Generation of Reactive Intermediates for Further Synthesis

One of the most powerful applications of the trimethylsilyl group on an aromatic ring is its ability to be selectively cleaved to generate a highly reactive organometallic intermediate. nih.govchimia.ch Specifically, the C-Si bond in this compound can be readily cleaved by treatment with an organolithium reagent, such as n-butyllithium or s-butyllithium. This process, known as transmetalation, results in the formation of 2,3-dimethoxy-6-lithiopyridine. researchgate.net

This lithiated pyridine is a potent nucleophile and a strong base. As a reactive intermediate, it is not isolated but is generated in situ and trapped with a suitable electrophile. This two-step sequence of lithiation followed by electrophilic quench provides a versatile and high-yielding method for introducing a wide variety of functional groups at the 6-position of the pyridine ring. This method avoids the often harsh conditions of traditional electrophilic aromatic substitution and provides access to compounds that would be difficult to synthesize otherwise.

The table below illustrates the versatility of the 2,3-dimethoxy-6-lithiopyridine intermediate by showing the functional groups that can be installed by reacting it with different classes of electrophiles.

| Electrophile Class | Example Electrophile | Functional Group Installed |

| Aldehydes/Ketones | Benzaldehyde | Hydroxybenzyl |

| Alkyl Halides | Methyl Iodide | Methyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Esters | Ethyl Chloroformate | Ester |

| Disulfides | Dimethyl Disulfide | Methylthio |

| Borates | Trimethyl Borate | Boronic Acid |

Computational and Theoretical Chemistry Studies on Silylated Pyridines

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. For silylated pyridines, DFT calculations provide a molecular-level understanding of reaction pathways, transition states, and the factors governing selectivity.

In the context of reactions involving 2,3-Dimethoxy-6-(trimethylsilyl)pyridine, DFT studies can model various transformations, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling, and dearomatization reactions. These computational investigations typically involve mapping the potential energy surface of the reaction, which helps in identifying the most plausible reaction pathway. For instance, in a hypothetical electrophilic aromatic substitution on the pyridine (B92270) ring, DFT can be employed to calculate the activation energies for substitution at different positions, thereby predicting the regiochemical outcome.

A critical aspect of these studies is the role of the solvent, which can be modeled implicitly using continuum models or explicitly by including solvent molecules in the calculation. DFT studies have revealed that solvent-assisted proton transfer steps can significantly influence reaction rates and product distributions. researchgate.net The trimethylsilyl (B98337) group, in particular, can direct electrophilic attack or stabilize intermediates through hyperconjugation, effects that can be quantified and visualized using DFT.

Below is a representative table illustrating the kind of data that can be obtained from DFT calculations on a hypothetical reaction of this compound.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Initial Reactants | This compound + Electrophile | 0.0 | - |

| Transition State 1 | Electrophilic attack at C4 | +15.2 | C4-E bond forming: 2.1 |

| Intermediate 1 | Sigma complex at C4 | -2.5 | C4-E bond formed: 1.9 |

| Transition State 2 | Proton abstraction from C4 | +5.7 | C4-H bond breaking: 1.5 |

| Product | 4-substituted product | -10.8 | - |

Analysis of Electronic Structure and Bonding in this compound

The electronic structure of this compound is a key determinant of its reactivity and physical properties. Computational methods provide a detailed picture of the electron distribution, molecular orbitals, and bonding within the molecule.

DFT calculations can be used to determine the geometry and electronic properties of the molecule. nih.gov The presence of two electron-donating methoxy (B1213986) groups at the 2- and 3-positions is expected to increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. Conversely, the trimethylsilyl group at the 6-position can act as a weak electron-withdrawing group through inductive effects, but also as a π-acceptor through σ*-π conjugation.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution and bonding interactions. In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair and the oxygen lone pairs of the methoxy groups into the pyridine ring's π-system. It would also elucidate the nature of the C-Si bond and any hyperconjugative interactions between the Si-C σ-bonds of the trimethylsilyl group and the pyridine π-system.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and distribution of these frontier molecular orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may have significant contributions from the pyridine π-system and the σ-orbitals of the C-Si bond.

| Property | Calculated Value | Description |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic stability of the molecule. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |

| NBO Charge on N | -0.65 e | Shows the partial negative charge on the nitrogen atom. |

| NBO Charge on Si | +0.85 e | Shows the partial positive charge on the silicon atom. |

Note: The data in this table is hypothetical and based on general principles of computational chemistry applied to similar molecules, as specific data for this compound was not found.

Predictive Modeling for Regioselectivity and Reactivity

Predicting the outcome of chemical reactions is a major goal of computational chemistry. For substituted pyridines like this compound, predictive models can forecast the regioselectivity of reactions, which is often a synthetic challenge.

Computational models for predicting regioselectivity often rely on calculating the relative energies of possible reaction intermediates or transition states. nih.gov For electrophilic aromatic substitution, for example, the stability of the different possible Wheland intermediates (sigma complexes) can be calculated. The intermediate with the lowest energy generally corresponds to the major product. The electron-donating methoxy groups are expected to activate the pyridine ring towards electrophilic attack, primarily at the para and ortho positions relative to them, while the bulky trimethylsilyl group will sterically hinder attack at the adjacent position.

More advanced predictive models may use machine learning algorithms trained on large datasets of known reactions. semanticscholar.orgresearchgate.net These models can learn complex relationships between molecular structure and reactivity to predict the outcome of new reactions with high accuracy. While a specific model for this compound may not exist, general models for electrophilic aromatic substitution could be applied to predict its reactivity. semanticscholar.org

Reactivity indices derived from DFT calculations, such as the Fukui function and dual descriptor, can also be used to predict the most reactive sites in a molecule. These indices quantify the change in electron density at a particular atom upon the addition or removal of an electron, thereby identifying sites prone to nucleophilic or electrophilic attack.

Conformational Analysis and Steric Effects of Silyl (B83357) Substituents

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity. The trimethylsilyl group is known for its significant steric bulk, which can strongly influence the conformation of the molecule and the accessibility of different reactive sites. wikipedia.orgresearchgate.net

Conformational analysis of this compound can be performed using computational methods to identify the lowest energy conformers. This typically involves rotating the single bonds, such as the C-O bonds of the methoxy groups and the C-Si bond of the trimethylsilyl group, and calculating the energy of each resulting conformation. The steric interactions between the bulky trimethylsilyl group and the adjacent methoxy group at the 2-position are expected to be a key factor in determining the preferred conformation. These steric clashes can lead to distortions from a perfectly planar pyridine ring.

The steric hindrance provided by the trimethylsilyl group can also play a crucial role in directing the regioselectivity of reactions. researchgate.net By blocking access to the 5-position of the pyridine ring, the trimethylsilyl group can force reactants to attack other, less sterically hindered positions. This steric shielding effect can be a powerful tool in synthetic chemistry for achieving high levels of regioselectivity.

Molecular mechanics calculations can also provide insights into the steric effects of the silyl group. researchgate.net These calculations can estimate the steric energy associated with different conformations and can be used to visualize the steric demands of the trimethylsilyl group.

Future Perspectives and Research Avenues for 2,3 Dimethoxy 6 Trimethylsilyl Pyridine

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine will likely be guided by the principles of green chemistry, emphasizing sustainability and atom economy. Current synthetic methods for pyridine (B92270) derivatives often involve multi-step processes with stoichiometric reagents and harsh conditions, leading to significant waste generation. researchgate.net Future research should focus on developing more efficient and environmentally benign synthetic strategies.

One promising avenue is the use of heterogeneous catalysts, which offer advantages such as ease of separation and recyclability. acs.org For instance, metal-organic frameworks (MOFs) have demonstrated considerable potential in catalyzing the synthesis of substituted pyridines. acs.org A future approach could involve the design of a specific MOF catalyst, such as a modified UiO-66, to facilitate a one-pot, multicomponent reaction for the synthesis of this compound from simple, readily available precursors. acs.org Such a process would significantly improve the sustainability profile by reducing reaction steps and minimizing waste.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis (e.g., MOFs) | Recyclability, ease of separation, high efficiency. acs.org | Design of specific catalysts for the target molecule, optimization of reaction conditions. acs.org |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification. rsc.org | Exploration of mechanochemical and solid-state synthesis methods. |

| Atom-Economical Reactions | Minimized waste, increased efficiency. acs.org | Development of catalytic cycles that avoid stoichiometric reagents, such as oxidants. researchgate.net |

| Multicomponent Reactions | Reduced number of synthetic steps, increased efficiency. acs.org | Design of one-pot syntheses from simple precursors. acs.org |

Exploration of Novel Catalytic Transformations

The unique electronic and steric properties of this compound make it an interesting candidate for novel catalytic transformations. The trimethylsilyl (B98337) group can act as a handle for various cross-coupling reactions, and the pyridine nitrogen can coordinate to metal centers, influencing their catalytic activity.

Future research could explore the use of this compound as a ligand in transition metal catalysis. The methoxy (B1213986) groups can modulate the electron density at the nitrogen atom, which in turn can fine-tune the electronic properties of a metal catalyst. This could be particularly useful in reactions where ligand electronics play a crucial role in determining selectivity and activity.

Another area of interest is the catalytic silylation of N-heteroarenes. nih.gov While zinc-catalyzed silylation of pyridine has been reported to yield meta-silylated products, the directing effects of the dimethoxy and pre-existing silyl (B83357) groups in the target molecule could lead to novel regioselectivities in further silylation reactions. nih.gov Investigating the catalytic functionalization of the C-H bonds of the pyridine ring, guided by the existing substituents, could also lead to the development of new synthetic methodologies. Furthermore, the development of earth-abundant metal catalysts, such as organolanthanides, for the dearomatization of functionalized pyridines presents an atom-efficient pathway to valuable nitrogenous products. researchgate.net

| Catalytic Application | Potential Outcome | Research Direction |

| Ligand in Transition Metal Catalysis | Fine-tuning of catalyst electronics and sterics. | Synthesis and evaluation of metal complexes for various catalytic reactions. |

| Substrate in C-H Functionalization | Development of novel synthetic routes to polysubstituted pyridines. | Exploration of regioselective C-H activation and functionalization reactions. |

| Precursor for Silylation Reagents | Generation of novel silylating agents with unique reactivity. | Investigation of the transfer of the trimethylsilyl group to other substrates. |

| Dearomatization Reactions | Access to valuable saturated nitrogen heterocycles. researchgate.net | Application of earth-abundant metal catalysts for regioselective dearomatization. researchgate.net |

Expanding the Scope of Derivatization Chemistry

The trimethylsilyl group is a versatile functional handle that allows for a wide range of chemical transformations. Future research should focus on systematically exploring the derivatization of this compound to generate a library of novel compounds with potentially interesting biological or material properties.

A key area of investigation would be the ipso-substitution of the trimethylsilyl group. This can be achieved through various electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 6-position of the pyridine ring. For example, halogenation followed by cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) would provide access to a diverse set of biaryl, alkenyl, and alkynyl substituted pyridines.

| Derivatization Strategy | Functional Group Introduced | Potential Applications of Products |

| Ipso-Substitution of TMS group | Halogens, boronic esters, alkynes, etc. | Pharmaceutical intermediates, functional materials. |

| Cross-Coupling Reactions | Aryl, heteroaryl, vinyl, etc. | Biologically active compounds, organic electronics. |

| Demethylation of Methoxy Groups | Hydroxyl groups | Precursors for further functionalization. |

| Functionalization of Hydroxyls | Ethers, esters, etc. | Fine-tuning of physical and chemical properties. |

Integration of Machine Learning and Artificial Intelligence in Reaction Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis, and this compound provides an excellent case study for the application of these technologies. mdpi.com Future research in this area will likely focus on several key aspects, from retrosynthesis planning to reaction optimization.

Furthermore, ML models can be developed to predict the outcomes of reactions involving this compound, such as the regioselectivity of electrophilic aromatic substitution or the efficiency of a catalytic cross-coupling reaction. preprints.org This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. High-throughput experimentation, guided by ML algorithms, can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. preprints.org

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Planning | Design of novel and efficient synthetic routes. acs.org | Discovery of more sustainable and cost-effective syntheses. cas.org |

| Reaction Outcome Prediction | Prediction of yield, selectivity, and side products. preprints.org | Reduction of experimental effort and resource consumption. |

| Reaction Optimization | Identification of optimal reaction conditions. preprints.org | Increased reaction efficiency and product yield. |

| De Novo Design | Generation of novel derivatives with desired properties. | Accelerated discovery of new functional molecules. |

Applications in Materials Science and Polymer Chemistry

The unique combination of a pyridine core, methoxy groups, and a silyl moiety suggests that this compound could serve as a valuable building block in materials science and polymer chemistry.

The pyridine unit can be incorporated into polymer backbones to create materials with interesting electronic and photophysical properties. The nitrogen atom can also act as a coordination site for metal ions, leading to the formation of metallopolymers with potential applications in catalysis or as sensors. Machine learning-assisted material discovery has already shown promise in identifying pyridine-based polymers for specific applications, such as the efficient removal of pollutants. nih.gov

The trimethylsilyl group can be used to tune the solubility and processing characteristics of polymers. It can also serve as a reactive site for cross-linking or for grafting onto surfaces. For instance, polymers containing this moiety could be designed for applications in coatings, membranes, or as functional additives. The development of redox-active polymers is another area where derivatives of this compound could find use, with the dimethoxybenzene-like moiety offering potential for redox activity.

| Material Type | Role of the Compound | Potential Applications |

| Conjugated Polymers | Monomer unit | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Metallopolymers | Ligand-containing monomer | Catalysis, sensors, responsive materials. |

| Functional Coatings | Additive or surface modifier | Enhanced adhesion, hydrophobicity, or other surface properties. |

| Redox-Active Polymers | Redox-active monomer | Energy storage, electrochromic devices. |

Q & A

Q. What synthetic strategies are commonly employed for preparing 2,3-dimethoxy-6-(trimethylsilyl)pyridine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves functionalizing pyridine derivatives via silylation and methoxylation. A plausible route is:

Silylation: Introduce the trimethylsilyl group using hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) at low temperatures (0–5°C) to minimize side reactions .

Methoxylation: Install methoxy groups via nucleophilic substitution using methoxide ions (NaOMe/MeOH) under reflux.

Optimization Tips:

- Temperature Control: Silylation requires strict temperature control to avoid desilylation.

- Catalyst Screening: Use Lewis acids (e.g., BF₃·OEt₂) to enhance methoxylation efficiency.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from regioisomers .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: The trimethylsilyl group appears as a singlet at δ 0.2–0.4 ppm. Methoxy groups resonate as singlets at δ 3.8–4.0 ppm. Pyridine protons show splitting patterns dependent on substitution (e.g., H-4 and H-5 as doublets near δ 6.5–7.5 ppm) .

- ¹³C NMR: The TMS carbon appears at δ 0–2 ppm; methoxy carbons at δ 55–60 ppm.

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (expected m/z: calculated for C₁₁H₁₉NO₂Si: 241.1234).

- IR Spectroscopy: Look for Si–C stretches (~1250 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Moisture Sensitivity: The TMS group is hydrolytically labile. Store under inert gas (Ar/N₂) in sealed containers with desiccants.

- Light Sensitivity: Protect from UV light to prevent demethoxylation or radical degradation.

- Temperature: Store at –20°C for long-term stability. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Workflow:

- Geometry Optimization: Use B3LYP/6-31G(d) to optimize the structure.

- Electrostatic Potential Maps: Identify electron-rich regions (e.g., methoxy-O atoms) for nucleophilic attack.

- Transition State Analysis: Model Suzuki-Miyaura coupling pathways to predict regioselectivity.

- Validation: Compare computed activation energies with experimental yields. For example, the TMS group may sterically hinder coupling at C-6, favoring C-4 functionalization .

Q. How should researchers address contradictory data in regioselective functionalization studies?

Methodological Answer:

- Case Example: Discrepancies in bromination outcomes (para vs. ortho substitution) may arise from solvent polarity or catalyst choice.

- Troubleshooting Steps:

- Control Experiments: Repeat reactions with anhydrous solvents (e.g., THF vs. DMF).

- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency.

- By-Product Analysis: Use LC-MS to identify minor products (e.g., desilylated derivatives) .

Q. What mechanistic insights explain the compound’s behavior under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions: Protonation at the pyridine N atom increases electrophilicity, potentially leading to demethoxylation (via SN1) or TMS group hydrolysis.

- Basic Conditions: Deprotonation of the pyridine ring can activate C–H bonds for functionalization (e.g., C–H borylation).

- Kinetic Studies: Monitor reaction progress via in situ IR or NMR to identify intermediates (e.g., silyl ethers) .

Q. Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a face shield for bulk handling.

- Ventilation: Conduct reactions in a fume hood with sash height ≤ 18 inches.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.